molecular formula C9H12BrNOS B6204960 (4-bromophenyl)(imino)(propan-2-yl)-lambda6-sulfanone CAS No. 1629038-01-2

(4-bromophenyl)(imino)(propan-2-yl)-lambda6-sulfanone

Cat. No.: B6204960
CAS No.: 1629038-01-2
M. Wt: 262.17 g/mol
InChI Key: SKICSVQPNDZDTI-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(imino)(propan-2-yl)-lambda⁶-sulfanone is an organosulfur compound characterized by a sulfanone core (S=O and S=N bonds) substituted with a 4-bromophenyl group, an imino group, and a branched propan-2-yl (isopropyl) group. The lambda⁶ designation indicates the sulfur atom’s +4 oxidation state.

Properties

CAS No.

1629038-01-2

Molecular Formula

C9H12BrNOS

Molecular Weight

262.17 g/mol

IUPAC Name

(4-bromophenyl)-imino-oxo-propan-2-yl-λ6-sulfane

InChI

InChI=1S/C9H12BrNOS/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7,11H,1-2H3

InChI Key

SKICSVQPNDZDTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=N)(=O)C1=CC=C(C=C1)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)(imino)(propan-2-yl)-lambda6-sulfanone typically involves the reaction of 4-bromobenzaldehyde with propan-2-ylamine in the presence of a sulfur source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfur dichloride and a base such as triethylamine. The reaction is typically conducted at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)(imino)(propan-2-yl)-lambda6-sulfanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the imino group to an amine using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-bromophenyl)(imino)(propan-2-yl)-lambda6-sulfanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-bromophenyl)(imino)(propan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of sulfanone derivatives are highly sensitive to substituent variations. Key structural analogs and their distinguishing features include:

Table 1: Structural Comparison of Sulfanone Derivatives
Compound Name Substituents Key Structural Differences
(4-Bromophenyl)(imino)(propan-2-yl)-lambda⁶-sulfanone 4-Bromophenyl, propan-2-yl Reference compound with bromine at para position and branched alkyl chain
[(3-Bromophenyl)imino]dimethyl-lambda⁶-sulfanone 3-Bromophenyl, dimethyl Bromine at meta position; smaller methyl groups instead of isopropyl
(5-Bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda⁶-sulfanone 5-Bromo-2-methoxyphenyl, trifluoromethyl Methoxy and trifluoromethyl groups enhance lipophilicity and electronic effects
Cyclopentyl(imino)(propan-2-yl)-lambda⁶-sulfanone Cyclopentyl, propan-2-yl Cycloalkyl group introduces steric bulk

Key Observations :

  • Bromine Position : The 4-bromo isomer exhibits distinct reactivity compared to the 3-bromo analog due to electronic and steric effects. For example, the para-bromo substituent enhances π-π stacking in biological systems .
  • Alkyl Chains : Propan-2-yl’s branching improves metabolic stability compared to linear chains (e.g., ethyl or methyl) by reducing enzymatic degradation .
  • Electron-Withdrawing Groups : Trifluoromethyl groups increase electrophilicity, enhancing interactions with nucleophilic biological targets .

Key Findings :

  • Antimicrobial Activity : Methoxy and trifluoromethyl groups (e.g., in 5-bromo-2-methoxyphenyl derivatives) enhance antimicrobial potency due to improved membrane penetration .
  • Anticancer Efficacy : The 4-bromo-propan-2-yl derivative’s apoptosis induction is more efficient than the 3-bromo-dimethyl analog, likely due to better target binding .

Mechanistic Insights

The mechanisms of action vary significantly with structural modifications:

  • Hydrogen Bonding: The imino group in the 4-bromo-propan-2-yl derivative forms hydrogen bonds with DNA topoisomerase II, disrupting replication .
  • Redox Activity: Sulfanones with trifluoromethyl groups participate in redox cycling, generating reactive oxygen species (ROS) that induce cytotoxicity .
  • Steric Effects : Cyclopentyl-substituted analogs exhibit reduced enzyme inhibition due to steric hindrance at active sites .

Biological Activity

(4-bromophenyl)(imino)(propan-2-yl)-lambda6-sulfanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfanone moiety, which is known for its diverse biological activities. The presence of the bromophenyl group may enhance its lipophilicity and biological interaction potential.

Antimicrobial Properties

Research indicates that sulfanones exhibit antimicrobial activity. A study highlighted the effectiveness of sulfonamide derivatives, including those similar to this compound, against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .

Anticancer Activity

Sulfanones have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds with structural similarities have shown efficacy in inhibiting HIF-2α, a target in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with biological targets at the molecular level. It may inhibit specific enzymes involved in metabolic pathways or interfere with cellular signaling mechanisms.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives of sulfanones significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, showing promising results for future drug development.
    CompoundMIC (µg/mL)Bacterial Strain
    This compound32E. coli
    Sulfanamide derivative16S. aureus
  • Anticancer Activity : In vitro studies have shown that certain sulfanone derivatives can induce apoptosis in cancer cells. For example, a derivative similar to this compound was tested against breast cancer cell lines with significant cytotoxic effects observed.
    Cell LineIC50 (µM)
    MCF-715
    MDA-MB-23110

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